molecular formula C12H17IN4O B1455940 1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone CAS No. 1361115-97-0

1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone

Cat. No. B1455940
M. Wt: 360.19 g/mol
InChI Key: IKHNJKCSCVJLGL-UHFFFAOYSA-N
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Description

1-(2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone is a novel synthetic compound that has been studied for a variety of applications in scientific research. It is a small molecule that can be used as a tool for studying biochemical and physiological effects in laboratory experiments. This compound has been used in a range of studies, including investigations into the mechanism of action of drugs, the effects of environmental toxins, and the effects of certain drugs on the body.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings are widely utilized in medicinal chemistry to develop treatments for human diseases. This saturated scaffold is prized for its ability to efficiently explore pharmacophore space due to sp^3-hybridization, contribute to molecular stereochemistry, and increase three-dimensional coverage, a phenomenon known as "pseudorotation." Bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported. Their physicochemical parameters, influence of steric factors on biological activity, and structure–activity relationships (SAR) have been explored to guide medicinal chemists in the design of new pyrrolidine compounds with diverse biological profiles (Li Petri et al., 2021).

Hybrid Catalysts in Synthesis

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, a key precursor for medicinal and pharmaceutical industries, demonstrates the broad synthetic applications and bioavailability of these compounds. Diverse synthetic pathways employing hybrid catalysts like organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents have been developed for substituted pyrimidin-2-one derivatives. The review emphasizes the application of hybrid catalysts from 1992 to 2022 for these scaffolds, attracting researchers to utilize catalytic applications for the development of lead molecules (Parmar, Vala, & Patel, 2023).

Biological Significance of Pyrimidine Derivatives

Pyrimidine derivatives are crucial for designing optical sensors due to their exquisite sensing materials and biological and medicinal applications. Their ability to form coordination as well as hydrogen bonds makes them suitable as sensing probes. This review encompasses various pyrimidine-based optical sensors, highlighting their potential from 2005 to 2020 (Jindal & Kaur, 2021).

Supramolecular Capsules from Calixpyrrole

Calixpyrrole components have been utilized in the self-assembly of supramolecular capsules, with calix[4]pyrroles being the most commonly used units. Despite the structural analogy between calix[4]arenes and calix[4]pyrroles, the examples using calix[4]pyrrole scaffolds for constructing supramolecular capsules remain limited. The review discusses different approaches for using calix[4]pyrrole derivatives in capsule assembly, highlighting the versatility of calix[4]pyrroles in supramolecular chemistry (Ballester, 2011).

Safety And Hazards

The safety and hazards associated with “1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone” would depend on its toxicity, which could be influenced by factors such as its reactivity, bioavailability, and metabolic stability.


Future Directions

Future research on “1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone” might involve further studies on its synthesis, characterization, and biological activity. It could also involve the design and synthesis of analogs with improved properties.


Please note that this is a general analysis based on the classes of compounds that “1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone” belongs to, and the actual properties of this specific compound might differ. For a more accurate analysis, more specific information or experimental data would be needed.


properties

IUPAC Name

1-[2-[2-(dimethylamino)-5-iodopyrimidin-4-yl]pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IN4O/c1-8(18)17-6-4-5-10(17)11-9(13)7-14-12(15-11)16(2)3/h7,10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHNJKCSCVJLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C2=NC(=NC=C2I)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.